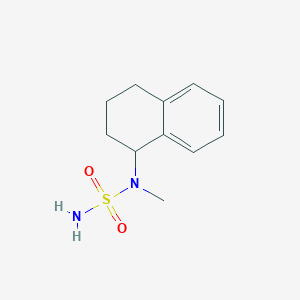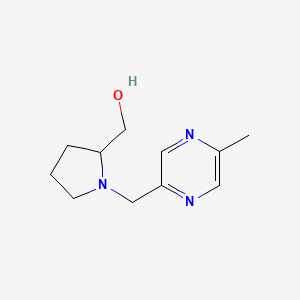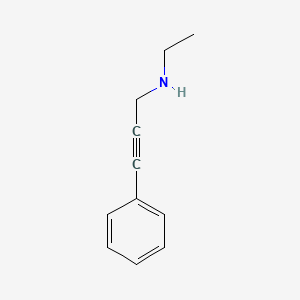
N-ethyl-3-phenylprop-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-3-phenylprop-2-yn-1-amine is an organic compound with the molecular formula C11H13N It is a member of the propargylamine family, characterized by the presence of an ethyl group attached to the nitrogen atom and a phenyl group attached to the propargyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethyl-3-phenylprop-2-yn-1-amine can be synthesized through several methods. One common approach involves the alkylation of secondary amines with propargyl halides. For instance, the reaction of N-ethylamine with 3-phenylpropargyl bromide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-3-phenylprop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, rose bengal as a photoredox catalyst.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Oxidation: Amides and diketones.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N-ethyl-3-phenylprop-2-yn-1-amine has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and as a precursor for biologically active molecules.
Mechanism of Action
The mechanism of action of N-ethyl-3-phenylprop-2-yn-1-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s propargyl group allows it to form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
N-ethyl-3-phenylprop-2-yn-1-amine hydrochloride: A salt form with similar properties but enhanced stability.
3-Phenylprop-2-yn-1-amine: Lacks the ethyl group, resulting in different reactivity and applications.
N-(prop-2-yn-1-yl)-o-phenylenediamine: Contains a similar propargyl group but with different substitution patterns, leading to distinct chemical behavior.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
N-ethyl-3-phenylprop-2-yn-1-amine |
InChI |
InChI=1S/C11H13N/c1-2-12-10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,10H2,1H3 |
InChI Key |
UQHIUUOWZDFZET-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893258.png)
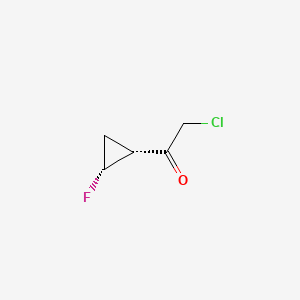

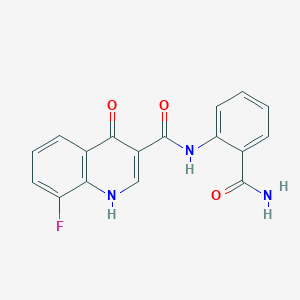
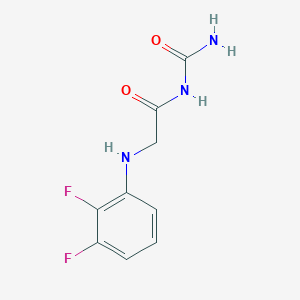
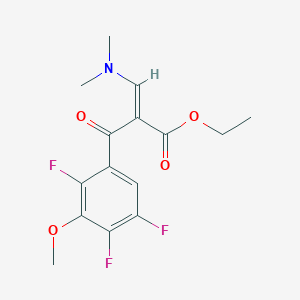
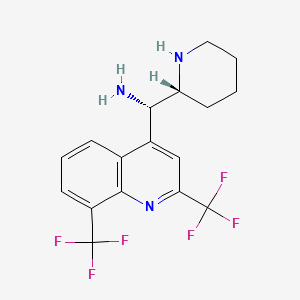
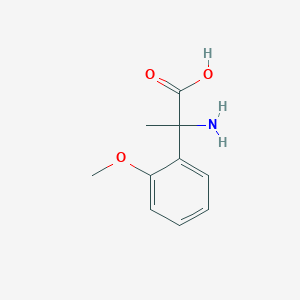
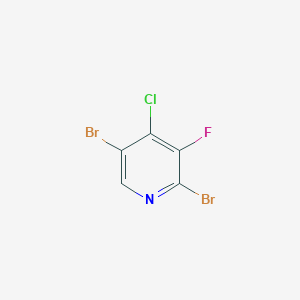
![2-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14893304.png)
![N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14893317.png)

